molecular formula C10H8ClNO2 B12589012 1-(4-Chlorobenzoyl)azetidin-2-one CAS No. 873073-30-4

1-(4-Chlorobenzoyl)azetidin-2-one

Cat. No.: B12589012
CAS No.: 873073-30-4
M. Wt: 209.63 g/mol
InChI Key: VSGRCBKALKVUKO-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzoyl)azetidin-2-one is a chemical compound belonging to the class of azetidinones, which are four-membered lactams. This compound is characterized by the presence of a 4-chlorobenzoyl group attached to the azetidinone ring. Azetidinones are known for their significant biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Chlorobenzoyl)azetidin-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 4-chlorobenzoyl chloride with azetidin-2-one in the presence of a base such as triethylamine can yield this compound . Another method involves the use of azetidin-2-one derivatives, which undergo nucleophilic substitution reactions to introduce the 4-chlorobenzoyl group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzoyl)azetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidinones .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzoyl)azetidin-2-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may target bacterial enzymes involved in cell wall synthesis, thereby exhibiting antimicrobial properties . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

1-(4-Chlorobenzoyl)azetidin-2-one can be compared with other azetidinones, such as:

Uniqueness

What sets this compound apart is its specific 4-chlorobenzoyl group, which imparts unique chemical and biological properties. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

873073-30-4

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

1-(4-chlorobenzoyl)azetidin-2-one

InChI

InChI=1S/C10H8ClNO2/c11-8-3-1-7(2-4-8)10(14)12-6-5-9(12)13/h1-4H,5-6H2

InChI Key

VSGRCBKALKVUKO-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1=O)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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